Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-

Descripción general

Descripción

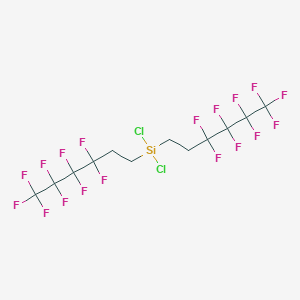

Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- is a type of silane compound . It’s also known as Diisopropyl (3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane . The empirical formula is C12H19F9Si .

Physical And Chemical Properties Analysis

This compound has a boiling point of 159-161 °C and a density of 1.360 g/mL at 20 °C .Aplicaciones Científicas De Investigación

Surface Coating Processes

Silane compounds, including the one , have been widely deployed for both inorganic and organic applications . They have the capability to function unilaterally or get doped for optimal ability . Silane compounds have found their application in diverse engineering applications .

Development of Silicon Nanocrystals

The silane film preparation, modification, and abilities have been investigated in several ways . Among them is the development of silicon nanocrystals from two silane precursors- pure silane (SiH 4) and silicon tetrachloride (SiCl 4) through non-thermal plasma synthesis for structural stability determination .

Hybrid Organic-Silica Nanoparticles

Another application is the creation of a versatile hybrid of organic-silica nanoparticles of silsesquioxane prepared organically modified precursors . It was observed that a higher concentration of emulsifier can be achieved by adopting a non-ionic surfactant and, also, a 3 nm spherical nanoparticle can be achieved .

Silane-Based Polymer Coatings

Silane resin coatings, their structure, characteristics, and applications are reviewed . Generally, silane compounds are classified into two types, silicone and silicates, and make up organic paints and coating agents that are easy to handle and inexpensive and have high designing capability .

Sealing Agent for Spray Coating

Originally, research and development of the silane compound began with the application as a sealing agent for spray coating . The meal spray coating has been applied to many anticorrosive materials .

Anticorrosive Materials

One of the representative materials is steel for high corrosion resistance . The silane compound has been used as a coating to prevent corrosion .

Safety And Hazards

This compound may have various hazards, including carcinogenicity, mutagenicity/genotoxicity, reproductive toxicity, developmental toxicity, endocrine activity, acute mammalian toxicity, systemic toxicity/organ effects, neurotoxicity, skin sensitization, respiratory sensitization, skin irritation/corrosivity, eye irritation/corrosivity, acute aquatic toxicity, chronic aquatic toxicity, terrestrial ecotoxicity, persistence, bioaccumulation, reactivity, flammability .

Propiedades

IUPAC Name |

dichloro-bis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2F18Si/c13-33(14,3-1-5(15,16)7(19,20)9(23,24)11(27,28)29)4-2-6(17,18)8(21,22)10(25,26)12(30,31)32/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXXNIVPFZNJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2F18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.